Product packaging for ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE(Cat. No.:CAS No. 1001353-86-1)

ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE

Cat. No.: B1442448
CAS No.: 1001353-86-1
M. Wt: 271.35 g/mol
InChI Key: ZWNSAGPRRVZFDV-JTQLQIEISA-N
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Description

Significance of Modified Proline Derivatives in Organic Chemistry

Modified proline derivatives have emerged as indispensable tools in organic chemistry due to their unique structural properties and catalytic capabilities. The fundamental significance of these compounds stems from proline's distinctive cyclic structure, which creates conformational constraints that profoundly influence peptide secondary structure and catalytic activity. The presence of proline in critical biological recognition and structural motifs has inspired the synthesis of a wide range of proline derivatives, with particular emphasis on applications in medicinal chemistry and catalysis. Proline's ability to form conformationally restrained tertiary amide bonds makes it unique among the twenty proteinogenic amino acids, leading to important structural features such as loops, turns, and polyproline helices.

The development of proline organocatalysis has demonstrated the remarkable potential of these compounds in asymmetric synthesis. The theme of proline organocatalysis is often considered the starting point for the area of organocatalysis, even though early discoveries went unappreciated for decades. The chiral structure of proline enables enantioselective synthesis, favoring particular enantiomers or diastereomers in various organic transformations. Research has shown that simple, inexpensive, highly active, recoverable and reusable proline-based organocatalysts can promote direct stoichiometric aldol reactions with excellent enantioselectivities, with resulting aldol products obtained with up to 99:1 anti/syn ratios and greater than 99% enantiomeric excess.

The structural effects of proline modification have been extensively measured and categorized based on a combination of steric effects and stereoelectronic effects. Within bacteria, fungi, sponges, algae, and higher plants, an even wider range of proline analogues has been identified in compounds with antibiotic, antifungal, and other activities. The incorporation of modified proline residues allows for the modulation of peptide stability and conformation in predictable ways, making these derivatives valuable tools for protein engineering and drug design.

Historical Development of tert-Butoxycarbonyl-Protected Amino Acid Esters

The development of tert-butoxycarbonyl protection for amino acids represents a pivotal advancement in synthetic organic chemistry and peptide synthesis. The tert-butoxycarbonyl protecting group emerged as an acid-labile protecting group that could be easily installed and removed under relatively mild conditions. The breakthrough in the use of tert-butoxycarbonyl groups came with the recognition that they could protect amino functions while remaining stable under basic conditions, allowing for orthogonal protection strategies.

The historical development of tert-butoxycarbonyl-protected amino acids gained momentum when these compounds became commercially available, contributing to the fast success of this protecting group. The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide, making the protection process operationally simple. Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine as the base, providing flexibility in reaction conditions.

The development of esterification methods for tert-butoxycarbonyl-protected amino acids presented unique challenges because traditional acid-catalyzed esterification protocols could not be used since the tert-butoxycarbonyl group is unstable in acidic conditions. Researchers developed alternative approaches using expensive dehydrating agents such as carbodiimides or unsafe reagents such as alkyl halides, diazomethane, or chloroformates. A significant advancement came with the discovery that ceric ammonium nitrate could mediate esterification of tert-butoxycarbonyl amino acids while retaining the protecting group at room temperature, or facilitate simultaneous esterification and deprotection at elevated temperatures.

The synthesis of tert-butoxycarbonyl-protected proline derivatives has been accomplished through various synthetic routes, with researchers developing methods that allow access to both enantiomeric series of 4-substituted proline derivatives. Phase transfer catalysis has emerged as a particularly effective approach, allowing direct access to both enantiomeric series with excellent stereochemical control.

Position of Ethyl 1-tert-Butoxycarbonyl-4,4-Dimethyl-L-Prolinate in Contemporary Chemical Research

Ethyl 1-tert-butoxycarbonyl-4,4-dimethyl-L-prolinate occupies a unique position in contemporary chemical research as a representative example of highly functionalized proline derivatives that address multiple synthetic challenges simultaneously. The compound's structure incorporates several key modifications that enhance its utility beyond that of simple proline derivatives. The 4,4-dimethyl substitution pattern provides significant steric bulk that can influence conformational preferences and reaction selectivity, while the tert-butoxycarbonyl protection allows for selective manipulation of the amino functionality.

Contemporary research has demonstrated that 4-substituted proline derivatives can function as structurally constrained amino acid mimetics, capable of mimicking other amino acid functional groups while maintaining the conformational rigidity inherent to the proline scaffold. The ability to introduce various substituents at the 4-position of proline has enabled the development of proline editing strategies, where commercially available hydroxyproline can be incorporated into peptides and subsequently modified to generate diverse functional groups.

The compound's ethyl ester functionality provides additional versatility for synthetic transformations and bioconjugation reactions. Research has shown that ester-protected proline derivatives can be selectively modified under mild conditions to introduce various functional groups including azides, alkynes, primary amines, anilines, and thiols. These modifications enable bioorthogonal ligation reactions that proceed under physiological conditions, making such compounds valuable for chemical biology applications.

Current research applications of related 4,4-disubstituted proline derivatives include their use as molecular scaffolds for biochemistry and as conformational tools for polypeptides. The strategic placement of bulky substituents at the 4-position can favor specific conformational states, with some derivatives showing preferential adoption of cis-conformations. This conformational control has proven valuable in protein engineering applications where specific secondary structures are desired.

The compound's position in contemporary research is further enhanced by its potential applications in asymmetric catalysis and as a building block for complex natural product synthesis. The combination of structural rigidity, protecting group chemistry, and ester functionality makes ethyl 1-tert-butoxycarbonyl-4,4-dimethyl-L-prolinate a versatile intermediate for accessing diverse molecular architectures with predictable stereochemical outcomes.

Property Value Reference
Chemical Abstracts Service Number 1001353-86-1
Molecular Formula C₁₄H₂₅NO₄
Molecular Weight 271.3526 g/mol
International Union of Pure and Applied Chemistry Name 1-tert-Butyl 2-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate
Physical Appearance Colorless to Yellow Liquid
Stereochemistry (S)-configuration
Synthetic Application Methodology Yield Range Reference
Phase Transfer Catalyzed Synthesis Michael addition followed by hydrogenation 27-55% overall
Ceric Ammonium Nitrate Mediated Esterification Direct esterification with retention of protection 72-83%
Proline Editing Approach Post-synthetic modification of peptide-bound proline Variable
Asymmetric Organocatalysis Direct application as chiral catalyst Up to 99% enantiomeric excess

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25NO4 B1442448 ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE CAS No. 1001353-86-1

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-7-18-11(16)10-8-14(5,6)9-15(10)12(17)19-13(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNSAGPRRVZFDV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705288
Record name 1-tert-Butyl 2-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001353-86-1
Record name 1-tert-Butyl 2-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Boc-Protected 4,4-Dimethyl-L-Proline

The Boc protection of L-proline derivatives is a critical step to obtain the Boc-protected amino acid intermediate, which is then esterified. Although direct literature specifically on Boc protection of 4,4-dimethyl-L-proline is limited, methods for Boc protection of L-proline and its analogs provide a foundation.

Common Boc Protection Methods for L-Proline and Analogs:

Method Reagents Conditions Advantages Disadvantages
A L-proline, di-tert-butyl dicarbonate ((Boc)2O), triethylamine, DMF solvent Room temperature stirring Mild conditions, good yield Boc-N3 used in some variants is explosive; toxic hydrazoic acid byproduct
B L-proline, Boc chloride (Boc-Cl), sodium hydroxide, THF-water mixture Low temperature (<0°C) Direct Boc protection Boc-Cl unstable, decomposes easily, harsh low temperature
C L-proline, Boc-O-C6H5, potassium hydroxide, DMSO, heat at 90-100°C Heating required Alternative reagent High temperature causes racemization and impurities; DMSO decomposition issues

A patented improved method involves:

  • Adjusting L-proline solution to alkaline pH ≥ 12 using sodium hydroxide or sodium carbonate.
  • Adding (Boc)2O in batches to control reaction.
  • Removing impurities by repeated extraction with sherwood oil.
  • Acidifying to pH 1-3 with hydrochloric acid and extracting with ethyl acetate.
  • Washing organic layers to neutrality, drying, and crystallizing Boc-L-proline.

This method reduces hazards, improves purity, and avoids harsh conditions or toxic intermediates.

Esterification to Form Ethyl 1-Boc-4,4-Dimethyl-L-Prolinate

The key step to obtain this compound is the esterification of the Boc-protected 4,4-dimethyl-L-proline with ethanol.

Typical Esterification Procedure:

Step Reagents & Conditions Notes
1 Starting material: 1-Boc-4,4-dimethyl-L-proline Purified Boc-protected amino acid
2 Ethanol (solvent and reagent) Acts as esterifying agent
3 Acid catalyst (e.g., sulfuric acid or hydrochloric acid) Catalyzes ester formation
4 Reflux for several hours Ensures complete esterification
5 Work-up: neutralization, extraction, drying Isolates ethyl ester product

This acid-catalyzed Fischer esterification is widely used in industry and research for amino acid ester synthesis. The reaction proceeds via protonation of the carboxyl group, nucleophilic attack by ethanol, and water elimination to form the ethyl ester.

Detailed Reaction Scheme and Conditions

Stage Reaction Conditions Outcome
Boc Protection L-proline + (Boc)2O (alkaline medium) pH ≥ 12, room temp, batch addition of (Boc)2O Boc-L-proline, high purity, minimized side reactions
Esterification Boc-L-proline + ethanol + acid catalyst Reflux (typically 3-6 hours) Ethyl 1-Boc-L-prolinate derivative

For the 4,4-dimethyl substituted proline, the same conditions apply, but the steric hindrance from the two methyl groups at position 4 may require optimization of reaction time and catalyst concentration to ensure full conversion.

Purification and Isolation

  • After esterification, the reaction mixture is cooled and neutralized.
  • Extraction with organic solvents (e.g., ethyl acetate) removes impurities.
  • Drying agents like MgSO4 or anhydrous sodium sulfate remove residual water.
  • Concentration under reduced pressure yields crude product.
  • Crystallization or chromatography may be employed for final purification.

Summary Table: Preparation Methods Overview

Step Method Reagents Conditions Advantages Limitations
Boc Protection Alkaline batch addition L-proline, (Boc)2O, NaOH/Na2CO3 pH≥12, RT Safer, less toxic byproducts Requires pH control
Boc Protection Boc-Cl method L-proline, Boc-Cl, NaOH, THF-water <0°C Direct, fast Harsh, unstable reagents
Boc Protection Boc-O-C6H5 method L-proline, Boc-O-C6H5, KOH, DMSO 90-100°C Alternative reagent High temp, racemization risk
Esterification Fischer esterification Boc-proline, ethanol, H2SO4/HCl Reflux hours Simple, effective Requires acid handling, reflux
Purification Extraction & crystallization Ethyl acetate, drying agents Ambient High purity Multiple steps

Chemical Reactions Analysis

Types of Reactions: : Ethyl 1-Boc-4,4-dimethyl-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

Ethyl 1-Boc-4,4-dimethyl-L-prolinate has several notable applications in scientific research:

Organic Synthesis

  • Building Block : It serves as a crucial building block in the synthesis of more complex molecules. Its Boc group allows for selective reactions involving amines without interference from other functional groups .
  • Reactivity : The compound can undergo various chemical reactions including oxidation to form carboxylic acids, reduction to produce alcohols, and nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.

Medicinal Chemistry

  • Biological Activity : this compound and its derivatives have been studied for their potential as enzyme inhibitors and antiviral agents. The structural motifs it contains are increasingly recognized for their diverse bioactivities in medicinal chemistry .
  • Drug Development : Its unique steric properties make it an interesting candidate for drug design and development. Research indicates that compounds with similar structures can interact with biological targets in specific ways, which may lead to the development of new therapeutic agents .

Enzyme Mechanisms and Protein Interactions

  • Biological Studies : This compound is utilized in studies exploring enzyme mechanisms and protein interactions. Its ability to mimic certain amino acids makes it valuable for investigating how proteins interact with substrates or inhibitors.

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to create antiviral agents targeting specific viral mechanisms. The structural modifications facilitated by this compound have led to promising results in preclinical studies.

Case Study 2: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been employed to explore its interaction with various enzymes involved in metabolic pathways. These studies have provided insights into how structural variations affect binding affinity and inhibitory potency.

Mechanism of Action

The mechanism of action of Ethyl 1-Boc-4,4-dimethyl-L-prolinate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

(a) ETHYL (R)-1-BOC-4,4-DIFLUOROPYRROLIDINE-2-CARBOXYLATE

  • Substituents : 4,4-difluoro groups replace the dimethyl groups.
  • Reduced steric bulk compared to dimethyl groups may enhance accessibility for nucleophilic attacks .
  • Applications : Preferred in fluorinated drug intermediates due to improved metabolic stability and bioavailability.

(b) METHYL (R)-1-BOC-4,4-DIFLUOROPYRROLIDINE-2-CARBOXYLATE

  • Substituents : Methyl ester instead of ethyl.
  • Impact :
    • Lower molecular weight and hydrophobicity compared to ethyl esters.
    • Methyl esters generally exhibit higher melting points and faster hydrolysis rates under basic conditions .
  • Applications : Used in reactions requiring rapid ester cleavage.

(c) ETHYL 5-(5-BROMO-2-THIENYL)-3-ISOXAZOLECARBOXYLATE

  • Structure : Isoxazole-thienyl heterocycle with a bromo substituent.
  • Impact :
    • Bromine adds molecular weight (302.14 g/mol) and enables cross-coupling reactions (e.g., Suzuki).
    • Thienyl and isoxazole moieties enhance π-π stacking interactions, relevant in materials science .
  • Physical Properties : Melting point = 51°C; density = 1.583 g/cm³ .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Key Applications
This compound C₁₃H₂₃NO₄ 4,4-dimethyl 265.33 NA NA Peptide synthesis
ETHYL (R)-1-BOC-4,4-DIFLUOROPYRROLIDINE-2-CARBOXYLATE C₁₂H₁₉F₂NO₄ 4,4-difluoro 295.28 NA NA Fluorinated APIs
METHYL (R)-1-BOC-4,4-DIFLUOROPYRROLIDINE-2-CARBOXYLATE C₁₁H₁₇F₂NO₄ 4,4-difluoro, methyl ester 281.26 NA NA Rapid ester hydrolysis
ETHYL 5-(5-BROMO-2-THIENYL)-3-ISOXAZOLECARBOXYLATE C₁₀H₈BrNO₃S Bromo-thienyl 302.14 51 1.583 Cross-coupling reactions

Key Research Findings

  • Steric Effects : 4,4-dimethyl substitution in the target compound increases steric hindrance, slowing down reactions requiring planar transition states but improving selectivity in chiral environments.
  • Electronic Effects : Difluoro analogs exhibit enhanced oxidative stability due to fluorine’s electron-withdrawing nature .
  • Ester Group Influence : Ethyl esters offer better lipid solubility than methyl esters, making them preferable in prodrug design .

Biological Activity

Ethyl 1-BOC-4,4-dimethyl-L-prolinate is a proline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester functionality, which enhances its steric and electronic properties. The dual methyl substitution at the 4-position of the proline backbone is particularly noteworthy, as it may influence the compound's reactivity and biological interactions.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves standard organic synthesis techniques, including protection of the amine group with the Boc group and subsequent esterification. The resulting compound can undergo various chemical transformations, making it a versatile intermediate in drug development.

Compound Name Structure Characteristics Unique Features
This compoundContains two methyl groups at the 4-positionIncreased steric bulk and potential for diverse interactions
Ethyl N-Boc-4-methylprolineMethyl group at the 4-positionLess steric hindrance compared to dimethyl variant
Ethyl N-Boc-3-methylprolineMethyl group at the 3-positionDifferent stereochemistry affecting biological activity
Ethyl N-Boc-pyroglutamateGlutamate backbone with similar protective groupExhibits unique biological activity

Antiviral Properties

Research indicates that compounds related to proline derivatives, including this compound, exhibit antiviral activities. These compounds have been studied for their efficacy against various viruses, including those responsible for influenza and hepatitis. The proline moiety is often implicated in enhancing binding affinity to viral proteins or inhibiting viral replication pathways .

Enzyme Inhibition

Proline derivatives have also shown promise as enzyme inhibitors. For instance, they are being explored as potential inhibitors of metallo-beta-lactamases and matrix metalloproteases, which are critical in various disease processes including cancer metastasis and bacterial resistance . The unique structure of this compound may contribute to its ability to modulate enzyme activity through competitive inhibition or allosteric modulation.

Therapeutic Applications

The compound's biological activity positions it as a candidate for therapeutic applications in treating conditions such as cancer, cardiovascular diseases, and viral infections. Its structural features allow it to interact with biological targets effectively, potentially leading to novel therapeutic agents .

Study on Proline Derivatives

A comprehensive analysis of proline-derived structures highlighted their utility in drug design. Notably, a study involving over 2,000 proline derivatives found that variations in substitution patterns significantly influenced their pharmacological properties. This underscores the importance of structural modifications in developing effective therapeutics .

Antiviral Activity Assessment

In vitro studies have demonstrated that proline derivatives can inhibit viral replication. For example, certain derivatives showed significant activity against HIV protease and other viral enzymes, suggesting that this compound could be further explored for similar applications .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 1-Boc-4,4-dimethyl-L-prolinate, and what are their critical control points?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in 4,4-dimethyl-L-proline, followed by esterification with ethanol. Key control points include:

  • Protection Step : Use of anhydrous conditions to prevent Boc-group hydrolysis, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
  • Esterification : Catalysis with HOBt/DCC to minimize racemization, with reaction completion confirmed via disappearance of the carboxylic acid peak in IR (~1700 cm⁻¹).
  • Purification : Flash chromatography (silica gel, gradient elution) to isolate the product with >95% purity .

Q. Which analytical techniques are essential for verifying the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show characteristic Boc tert-butyl signals at δ 1.44 ppm and ester ethyl group signals at δ 1.25 (triplet) and 4.12 (quartet).
  • IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and Boc carbonyl at ~1680 cm⁻¹.
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 314.2 (calculated for C₁₅H₂₇NO₄).
  • Optical Rotation : [α]D²⁵ ≈ +15° (c = 1, CHCl₃) to confirm stereochemical retention .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 3–9) at 40°C for 14 days. Monitor degradation via HPLC (C18 column, 220 nm) to quantify remaining intact compound.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C. Include controls with inert atmospheres to isolate hydrolysis vs. oxidative pathways .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., split signals for diastereotopic protons) be resolved during characterization?

  • Methodological Answer :

  • Variable Temperature NMR : Elevate temperature to 50°C to reduce rotational barriers and coalesce split signals.
  • 2D NMR (COSY, NOESY) : Assign overlapping peaks by correlating coupling partners or spatial proximity.
  • Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) to confirm enantiopurity if unexpected splitting persists .

Q. What strategies address discrepancies between computational (DFT) and experimental conformational data for the proline ring?

  • Methodological Answer :

  • Solvent Effects : Simulate solvent interactions (e.g., PCM model for chloroform) to align DFT results with experimental NOE correlations.
  • Dynamic NMR : Measure ring-flipping barriers at low temperatures to validate computational energy profiles.
  • X-ray Crystallography : Resolve crystal structures to compare with DFT-optimized geometries .

Q. How can researchers optimize Boc-deprotection conditions to minimize side reactions (e.g., ester hydrolysis or racemization)?

  • Methodological Answer :

  • Acid Selection : Use TFA (trifluoroacetic acid) in dichloromethane (0°C, 1 hr) instead of HCl/dioxane to reduce ester cleavage.
  • Additive Screening : Include scavengers like triethylsilane to trap carbocation intermediates and prevent racemization.
  • Real-Time Monitoring : Use inline FTIR to track Boc removal (loss of ~1680 cm⁻¹ peak) without overexposure to acid .

Q. What methodologies identify and quantify by-products in large-scale syntheses of this compound?

  • Methodological Answer :

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile to separate by-products. Use MRM (multiple reaction monitoring) for sensitive quantification.
  • Isolation via Prep-HPLC : Collect fractions of unknown peaks for structural elucidation via HRMS and 2D NMR.
  • Mechanistic Probes : Conduct kinetic isotope effects (KIE) studies to distinguish between SN1 vs. SN2 pathways in undesired side reactions .

Data Presentation Guidelines

  • Raw Data : Include NMR spectra, chromatograms, and kinetic plots in appendices, with processed data (e.g., integration values, Rf values) in the main text .
  • Uncertainty Analysis : Report standard deviations for triplicate experiments and use Q-testing to exclude outliers .
  • Terminology : Use IUPAC nomenclature consistently and define specialized terms (e.g., "diastereotopic") upon first use .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.